molecular formula C15H14N2O3S B1447828 1-(Benzylsulfonyl)-5-methoxy-4-azaindole CAS No. 1352397-54-6

1-(Benzylsulfonyl)-5-methoxy-4-azaindole

Cat. No.: B1447828
CAS No.: 1352397-54-6
M. Wt: 302.4 g/mol
InChI Key: NRTKEZJBHOPALR-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-5-methoxy-4-azaindole is a compound that belongs to the class of heterocyclic organic compounds It features a benzylsulfonyl group attached to a methoxy-substituted azaindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-5-methoxy-4-azaindole typically involves the following steps:

    Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through sulfonylation reactions using benzylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-5-methoxy-4-azaindole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzylsulfonyl group.

Scientific Research Applications

Scientific Research Applications

1-(Benzylsulfonyl)-5-methoxy-4-azaindole has several notable applications in scientific research:

Medicinal Chemistry

  • Anticancer Activity : This compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of azaindoles can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

  • Protease Inhibitors : The benzylsulfonyl group is known to interact with serine proteases, making this compound a candidate for developing inhibitors that could be used in treating diseases caused by viral infections or cancer.

Synthetic Intermediate

  • Organic Synthesis : this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, leading to compounds with enhanced biological activities.

Anticancer Studies

A study demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies showed IC50 values in the micromolar range against breast cancer cells, indicating potential for further development as an anticancer agent.

Enzyme Inhibition Studies

Research focused on the inhibitory effects of this compound on serine proteases revealed:

  • Mechanistic Insights : The presence of the sulfonyl group enhances binding affinity to the active site of serine proteases, leading to effective inhibition.

Synthetic Pathways

Investigations into synthetic routes have highlighted:

  • Synthesis Efficiency : The compound can be synthesized using straightforward methods involving nucleophilic substitution reactions, making it accessible for further research applications.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-5-methoxy-4-azaindole involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)-5-methoxy-4-azaindole: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

    1-(Phenylsulfonyl)-5-methoxy-4-azaindole: Similar structure but with a phenylsulfonyl group instead of a benzylsulfonyl group.

Uniqueness

1-(Benzylsulfonyl)-5-methoxy-4-azaindole is unique due to the presence of the benzylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

1-(Benzylsulfonyl)-5-methoxy-4-azaindole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a benzylsulfonyl group with a methoxy-substituted azaindole framework. The azaindole moiety is known for its versatility in drug design, particularly in targeting kinases and other enzymes.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Azaindoles have been extensively studied as kinase inhibitors. The presence of the sulfonyl group may enhance binding affinity to kinase active sites, potentially leading to selective inhibition of specific kinases involved in cancer pathways .
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, azaindoles have shown promise in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to this compound. Below are key findings from relevant research:

Study Compound Biological Activity Cell Lines Tested IC50 Values
Benzimidazole derivativesAntitumor activity through apoptosis inductionA549, WM115Not specified
Azaindole derivativesKinase inhibition; selective for CDK1, CDK2, Cdc7Various cancer linesIC50 < 50 nM
Related azaindolesCytotoxicity against lung cancer cellsHCC827, NCI-H358IC50 ~ 6 μM

Case Studies

  • Antitumor Efficacy : In a study assessing the cytotoxic effects of azaindole derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition in human lung adenocarcinoma (A549) and melanoma (WM115) cell lines. The mechanism involved caspase-dependent apoptosis and DNA damage, suggesting potential for development as hypoxia-selective anticancer agents .
  • Kinase Targeting : Research focused on the design of kinase inhibitors highlighted the efficacy of azaindole derivatives in selectively targeting cyclin-dependent kinases (CDKs). The structural modifications present in compounds like this compound could enhance selectivity and reduce off-target effects, making them suitable candidates for further development in cancer therapeutics .

Properties

IUPAC Name

1-benzylsulfonyl-5-methoxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-20-15-8-7-14-13(16-15)9-10-17(14)21(18,19)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTKEZJBHOPALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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